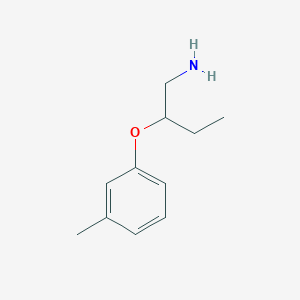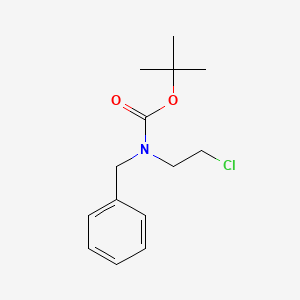
Tert-butyl benzyl(2-chloroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl benzyl(2-chloroethyl)carbamate is an organic compound with the molecular formula C14H20ClNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a benzyl group, and a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl(2-chloroethyl)carbamate typically involves the reaction of benzylamine with tert-butyl chloroformate and 2-chloroethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The final product is typically obtained in high purity through distillation or crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl benzyl(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for the oxidation of the benzyl group.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.
Hydrolysis: The major products are benzylamine and carbon dioxide.
Oxidation: The major products are benzaldehyde or benzoic acid, depending on the oxidizing conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl benzyl(2-chloroethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl benzyl(2-chloroethyl)carbamate involves its ability to undergo nucleophilic substitution reactions. The 2-chloroethyl group can react with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted carbamates. This reactivity makes it useful in the modification of proteins and other biomolecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-chloroethylcarbamate: Similar in structure but lacks the benzyl group.
Tert-butyl bis(2-chloroethyl)carbamate: Contains two 2-chloroethyl groups instead of one.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzyl group.
Uniqueness
Tert-butyl benzyl(2-chloroethyl)carbamate is unique due to the presence of both a benzyl group and a 2-chloroethyl group, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C14H20ClNO2 |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
tert-butyl N-benzyl-N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI-Schlüssel |
BURYWPLWCOPGBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCl)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


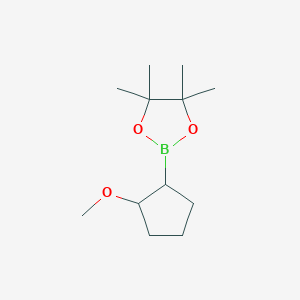
![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)
![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
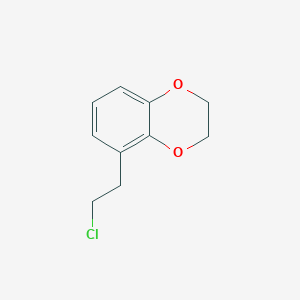
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)
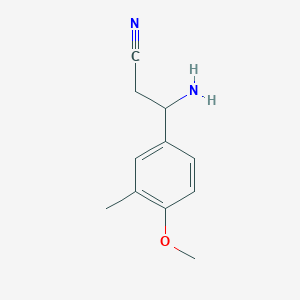

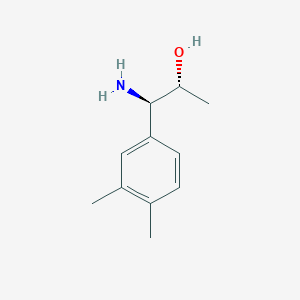
![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)

